4-Chloro-2-(chloromethyl)-3-methoxypyridine
Overview
Description
4-Chloro-2-(chloromethyl)-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with chlorine, chloromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-3-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-3-methoxypyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the pyridine ring followed by selective chlorination and methoxylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions include various substituted pyridines, aldehydes, acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-(chloromethyl)-3-methoxypyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-3-methoxypyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloro-3-methoxypyridine:
2-(Chloromethyl)-3-methoxypyridine: Lacks the chlorine atom at the 4-position, affecting its chemical properties and reactivity.
Uniqueness: 4-Chloro-2-(chloromethyl)-3-methoxypyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-3-10-6(7)4-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDKAMSAVONFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473497 | |
Record name | 4-chloro-2-(chloromethyl)-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409098-85-7 | |
Record name | 4-chloro-2-(chloromethyl)-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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